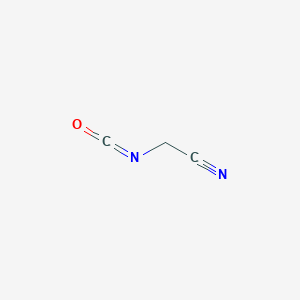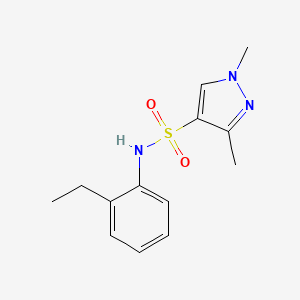
2-isocyanatoacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanatoacetonitrile is a chemical compound with the CAS Number: 58004-56-1. It has a molecular weight of 82.06 and is available in liquid form .
Synthesis Analysis
The synthesis of isocyanates, including this compound, involves the oxidation of isonitriles. This process is catalyzed by trifluoroacetic anhydride and uses dimethyl sulfoxide (DMSO) as the oxidant . The reaction is complete within a few minutes, forming dimethyl sulfide as the only byproduct .Chemical Reactions Analysis
Isocyanates, including this compound, are critical building blocks for high-performance polyurethane-based polymers. They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .作用機序
2-isocyanatoacetonitrile is a highly reactive compound, and its reactivity is due to its ability to form strong bonds with other molecules. It is a nucleophile, which means that it can react with other molecules to form covalent bonds. In addition, this compound can also act as an electrophile, meaning that it can react with other molecules to form ionic bonds.
Biochemical and Physiological Effects
This compound is a volatile liquid and is not considered to be toxic. However, it is known to be an irritant and can cause skin and eye irritation. In addition, this compound has been shown to interfere with the normal functioning of certain enzymes, leading to changes in biochemical pathways.
実験室実験の利点と制限
2-isocyanatoacetonitrile has a number of advantages for use in laboratory experiments. It is a highly reactive compound, and can be used in a variety of syntheses and reactions. Additionally, it is relatively inexpensive and widely available. However, this compound is a volatile liquid and can be hazardous if not handled properly. It is important to use appropriate safety measures when working with this compound.
将来の方向性
The use of 2-isocyanatoacetonitrile in scientific research is a rapidly growing field, and there are many potential future directions for its use. One potential direction is in the development of new catalysts for organic reactions. Additionally, this compound could be used in the synthesis of novel materials with unusual properties, such as polymers and dyes. Finally, this compound could be used in the development of new pharmaceuticals and drugs.
合成法
2-isocyanatoacetonitrile is synthesized by a reaction between acetonitrile and phosphorus trichloride (PCl3). In this reaction, acetonitrile is first treated with PCl3 in the presence of a base, such as pyridine or triethylamine, to form 2-chloroacetonitrile. This intermediate is then reacted with a nucleophile, such as sodium azide or sodium cyanide, to form this compound.
科学的研究の応用
2-isocyanatoacetonitrile has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds, such as pyridines, and is also used in the synthesis of a variety of pharmaceuticals and other materials. Additionally, this compound is used in the development of new catalysts for organic reactions, and in the synthesis of novel materials with unusual properties.
Safety and Hazards
Isocyanates, including 2-isocyanatoacetonitrile, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .
特性
IUPAC Name |
2-isocyanatoacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVJYRUMXFJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6522851.png)
![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)
![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)
![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)
![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)



![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)